molecular formula C4H2N4O B083834 [1,2,5]Oxadiazolo[3,4-d]pyrimidine CAS No. 14183-23-4

[1,2,5]Oxadiazolo[3,4-d]pyrimidine

Cat. No.: B083834
CAS No.: 14183-23-4
M. Wt: 122.09 g/mol
InChI Key: VUZIMCFNRUNPRR-UHFFFAOYSA-N
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Description

[1,2,5]Oxadiazolo[3,4-d]pyrimidine is a fused heterocyclic scaffold of high value in advanced research and development, particularly in the fields of material science and medicinal chemistry. Its unique structure combines a pyrimidine ring with a 1,2,5-oxadiazole (furazan), resulting in a dense, nitrogen-rich compound with a high heat of formation. This profile makes it a primary building block for constructing novel high-energy density materials (EDMs). Research shows that incorporating this scaffold can lead to EMs with enhanced thermal stability, superior detonation performance (detonation velocity > 8390 m s⁻¹, and pressure > 28 GPa), and low mechanical sensitivity, which are critical for next-generation, safer explosives . Furthermore, the core structure serves as a key pharmacophore in drug discovery. The scaffold is a privileged structure in medicinal chemistry, used in the design of hybrid molecules targeting multiple inflammatory pathways. Compounds featuring this core have demonstrated potent in vitro and in vivo anti-inflammatory activity through dual inhibition of key enzymes like COX-2 and 5-LOX, which helps minimize harmful side effects associated with traditional anti-inflammatory drugs . Its application also extends to antimicrobial research, where derivatives have been developed to act as colistin adjuvants, effectively re-sensitizing multidrug-resistant Gram-negative bacteria to last-resort antibiotics . The versatility of the this compound ring system makes it an indispensable tool for researchers developing novel therapeutic agents and specialized functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14183-23-4

Molecular Formula

C4H2N4O

Molecular Weight

122.09 g/mol

IUPAC Name

[1,2,5]oxadiazolo[3,4-d]pyrimidine

InChI

InChI=1S/C4H2N4O/c1-3-4(6-2-5-1)8-9-7-3/h1-2H

InChI Key

VUZIMCFNRUNPRR-UHFFFAOYSA-N

SMILES

C1=NC=NC2=NON=C21

Canonical SMILES

C1=NC=NC2=NON=C21

Synonyms

[1,2,5]Oxadiazolo[3,4-d]pyrimidine (8CI,9CI)

Origin of Product

United States

Synthetic Methodologies For 1 2 3 Oxadiazolo 3,4 D Pyrimidine and Its Derivatives

Strategies for the Construction of the Fused Oxadiazolo[3,4-d]pyrimidine Scaffold

The formation of the bicyclic acs.orgrsc.orgmdpi.comoxadiazolo[3,4-d]pyrimidine structure is primarily achieved through the creation of the 1,2,5-oxadiazole (furazan) ring onto a pre-functionalized pyrimidine (B1678525).

A key strategy for constructing the acs.orgrsc.orgmdpi.comoxadiazolo[3,4-d]pyrimidine system is through the oxidative intramolecular cyclization of suitably substituted pyrimidine precursors. This approach is particularly effective for generating N-oxide derivatives of the target scaffold. A notable example is the synthesis of 4H- acs.orgrsc.orgmdpi.comoxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides. acs.org This transformation is accomplished by the oxidative cyclization of 6-amino-5-nitro-1H-pyrimidine-2,4-diones using an oxidant like iodosylbenzene diacetate in the presence of a base such as lithium hydride. acs.org This method has been shown to be applicable for preparing various 4H- acs.orgrsc.orgmdpi.comoxadiazolo[3,4-d]pyrimidine 1-oxides in high yields. acs.org

Another related method involves the oxidative intramolecular cyclization of 6-amino-5-nitroso-1H-pyrimidine-2,4-dione derivatives with iodosylbenzene diacetate to yield the corresponding deoxygenated acs.orgrsc.orgmdpi.comoxadiazolo[3,4-d]pyrimidine-5,7-diones. acs.org These oxidative cyclization reactions represent a significant advancement over older methods, which were often less efficient and produced undesirable side products. acs.org The development of mild and efficient oxidative cyclization methods, for instance using PhI(OAc)2 (PIDA), has proven effective for creating 1,2,4-oxadiazoles from amidoximes, showcasing the broader utility of this type of reaction in heterocycle synthesis. rsc.org

Nitration serves as a powerful tool not only for introducing nitro groups but also for initiating cyclization cascades that can form fused heterocyclic systems. In the context of related heterocycles, the nitration of substituted 3,4-diaminopyridines with excess nitric acid in concentrated sulfuric acid has been shown to lead to cyclization, forming 1H- acs.orgrsc.orgrsc.orgtriazolo[4,5-c]pyridine 2-oxides. researchgate.net

For the acs.orgrsc.orgmdpi.comoxadiazolo[3,4-d]pyrimidine system, nitration is a key reaction for functionalizing the scaffold, particularly when starting with amino-substituted derivatives. The reaction of 5,7-diamino- acs.orgrsc.orgmdpi.comoxadiazolo[3,4-d]pyrimidine with different concentrations of nitric acid yields distinct products. rsc.orgrsc.org Using concentrated nitric acid selectively produces N-(5-amino-4,5-dihydro- acs.orgrsc.orgmdpi.comoxadiazolo[3,4-d]pyrimidin-7-yl)nitramide. rsc.orgresearchgate.net Conversely, lower concentrations of nitric acid (<70%) result in the formation of a fused ring nitrate (B79036) salt or a ring-opened nitrate salt. rsc.orgresearchgate.net This demonstrates that the reaction conditions during nitration are critical for controlling the final product structure.

The following table summarizes the outcomes of nitrating 5,7-diamino- acs.orgrsc.orgmdpi.comoxadiazolo[3,4-d]pyrimidine under varying conditions.

Starting MaterialReagentProduct(s)Reference
5,7-diamino- acs.orgrsc.orgmdpi.comoxadiazolo[3,4-d]pyrimidineConcentrated Nitric AcidN-(5-amino-4,5-dihydro- acs.orgrsc.orgmdpi.comoxadiazolo[3,4-d]pyrimidin-7-yl)nitramide rsc.org, researchgate.net
5,7-diamino- acs.orgrsc.orgmdpi.comoxadiazolo[3,4-d]pyrimidineNitric Acid (<70%)Fused ring nitrate salt and ring-opened nitrate salt rsc.org, researchgate.net

Modern synthetic chemistry offers advanced protocols for constructing fused heterocyclic systems, emphasizing efficiency and control. adelaide.edu.au While specific advanced methods for the acs.orgrsc.orgmdpi.comoxadiazolo[3,4-d]pyrimidine scaffold are specialized, general principles from related systems can be applied. For instance, the synthesis of oxazolo[5,4-d]pyrimidines can be achieved either by cyclizing pyrimidine derivatives to form the oxazole (B20620) ring or by condensing oxazole derivatives to build the pyrimidine ring. nih.govibb.waw.pl

A relevant strategy for a related system involves the cyclization of 1,2,5-oxadiazole-3,4-dicarbohydrazide in hydrochloric acid to produce 5,6-dihydro- acs.orgrsc.orgmdpi.comoxadiazolo[3,4-d]pyridazine-4,7-dione, a key precursor for further derivatization. mdpi.com Another advanced approach is the conversion of acs.orgrsc.orgmdpi.comoxadiazolo[3,4-b]pyrazines into imidazo[4,5-b]pyrazines through a reductive ring opening of the oxadiazole moiety, followed by in situ cyclization with an electrophile. nih.gov Such tandem reaction sequences represent an efficient means of elaborating fused heterocyclic cores.

Synthesis of Substitutedacs.orgrsc.orgmdpi.comOxadiazolo[3,4-d]pyrimidine Derivatives

The functionalization of the acs.orgrsc.orgmdpi.comoxadiazolo[3,4-d]pyrimidine scaffold is essential for tuning its chemical and physical properties. This is typically achieved by introducing substituents onto the pyrimidine ring or by modifying the oxadiazole ring, such as through N-oxidation.

The introduction of amino groups at the 5- and 7-positions of the pyrimidine ring is a common functionalization strategy. The resulting 5,7-diamino- acs.orgrsc.orgmdpi.comoxadiazolo[3,4-d]pyrimidine is a key intermediate for further chemical transformations, such as the nitration reactions discussed previously. rsc.orgrsc.org The synthesis of related 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives has been reported as part of medicinal chemistry efforts, indicating that methods for introducing diamino functionalities onto similar fused pyrimidine systems are well-established. nih.govnih.gov

The reactivity of these amino groups allows for further derivatization. For example, the nitration of one of the amino groups in 5,7-diamino- acs.orgrsc.orgmdpi.comoxadiazolo[3,4-d]pyrimidine leads to the formation of a nitramide (B1216842) derivative, showcasing selective functionalization. rsc.org

The N-oxide moiety, specifically on the 1,2,5-oxadiazole ring (a furoxan), is a significant structural feature in many heterocyclic compounds. nih.gov The synthesis of acs.orgrsc.orgmdpi.comoxadiazolo[3,4-d]pyrimidine N-oxides can be achieved directly through oxidative intramolecular cyclization. acs.org A robust method involves treating 6-amino-5-nitro-1H-pyrimidine-2,4-diones with iodosylbenzene diacetate and lithium hydride, which yields 4H- acs.orgrsc.orgmdpi.comoxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides in high yields. acs.org

The following table provides examples of starting materials and the resulting N-oxide products from this synthetic approach.

Starting MaterialReagentsProductReference
6-Amino-1,3-dimethyl-5-nitro-1H-pyrimidine-2,4-dioneLiH, Iodosylbenzene diacetate4,6-Dimethyl-4H- acs.orgrsc.orgmdpi.comoxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide acs.org
6-Amino-5-nitro-1H-pyrimidine-2,4-dionesLiH, Iodosylbenzene diacetate4H- acs.orgrsc.orgmdpi.comOxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides acs.org

The presence of the N-oxide group significantly influences the electronic properties of the heterocyclic system. For instance, in a series of D-A-D dyes based on acs.orgrsc.orgmdpi.comoxadiazolo[3,4-d]pyridazine, the introduction of an N-oxide into the 1,2,5-oxadiazole ring was found to cause a notable decrease in luminescence intensity and quantum yield. mdpi.com

Derivatization with Energetic Functionalities (e.g., nitramine groups)

A key strategy for enhancing the energetic performance of heterocyclic compounds is the introduction of explosophoric groups, such as nitramines (-NHNO₂). Research has demonstrated the successful nitration of rsc.orgchemistry-chemists.comtandfonline.comoxadiazolo[3,4-d]pyrimidine derivatives to yield high-performance energetic materials.

A notable study focused on the nitration of 5,7-diamino- rsc.orgchemistry-chemists.comtandfonline.comoxadiazolo[3,4-d]pyrimidine. researchgate.netrsc.org The outcome of the reaction was found to be highly dependent on the concentration of nitric acid used. When the diamino precursor was treated with concentrated nitric acid, selective nitration occurred, yielding N-(5-amino-4,5-dihydro- rsc.orgchemistry-chemists.comtandfonline.comoxadiazolo[3,4-d]pyrimidin-7-yl)nitramide. researchgate.netrsc.org However, using lower concentrations of nitric acid (<70%) resulted in the formation of a fused ring nitrate salt and a ring-opened nitrate salt. researchgate.netrsc.org

The synthesized nitramine derivative exhibits properties characteristic of an effective energetic material. X-ray crystallography revealed a high crystal density, and calculations predicted superior detonation properties compared to the benchmark explosive, 2,4,6-trinitrotoluene (B92697) (TNT). researchgate.netrsc.org The successful synthesis and characterization of this nitramine derivative underscore the potential of the rsc.orgchemistry-chemists.comtandfonline.comoxadiazolo[3,4-d]pyrimidine scaffold in developing new high-energy density materials. researchgate.net This approach of direct nitration on an amino-substituted fused pyrimidine core is a critical method for accessing advanced energetic compounds. researchgate.netrsc.orgrsc.org

Table 1: Research Findings on the Nitration of 5,7-diamino- rsc.orgchemistry-chemists.comtandfonline.comoxadiazolo[3,4-d]pyrimidine

Reagent Product Key Finding Citation
Concentrated Nitric Acid N-(5-amino-4,5-dihydro- rsc.orgchemistry-chemists.comtandfonline.comoxadiazolo[3,4-d]pyrimidin-7-yl)nitramide Selective formation of the mono-nitramine derivative. researchgate.net, rsc.org
Nitric Acid (<70%) Fused ring nitrate salt and ring-opened nitrate salt Reaction outcome is concentration-dependent, leading to salt formation instead of nitration. researchgate.net, rsc.org
- The nitramine derivative has a high crystal density and calculated detonation velocity (vD) of 8549 m s⁻¹. Demonstrates superior energetic performance compared to TNT. researchgate.net, rsc.org

Application of Isotope-Labeled Compounds in Synthetic Mechanistic Elucidation

While specific studies detailing the use of isotope labeling for the mechanistic elucidation of rsc.orgchemistry-chemists.comtandfonline.comoxadiazolo[3,4-d]pyrimidine synthesis are not extensively documented, the application of this technique is a cornerstone of mechanistic chemistry for related heterocyclic systems. researchgate.netnih.gov Such studies are crucial for understanding reaction pathways, identifying intermediates, and optimizing synthetic protocols.

A common strategy involves the use of precursors labeled with stable or radioactive isotopes (e.g., ¹³C, ¹⁵N, ¹⁴C, ¹⁸F) to trace the fate of atoms throughout a reaction sequence. researchgate.net For the synthesis of a fused pyrimidine system, one could envision a mechanistic study starting with isotopically labeled precursors. For instance, in the synthesis of related pyrrolo[2,3-d]pyrimidines, isotopically labeled urea (B33335) was utilized as a common building block to construct the labeled pyrimidine ring. researchgate.net A similar approach could be applied to the rsc.orgchemistry-chemists.comtandfonline.comoxadiazolo[3,4-d]pyrimidine system.

Hypothetical Application for Mechanistic Study:

Precursor Labeling: The synthesis could begin with a key precursor, such as 3,4-diaminofurazan, labeled with ¹⁵N.

Cyclization Reaction: This labeled furazan (B8792606) would then be reacted with a three-carbon cyclizing agent (e.g., a malonic acid derivative) to form the fused pyrimidine ring.

Analysis: The final rsc.orgchemistry-chemists.comtandfonline.comoxadiazolo[3,4-d]pyrimidine product and any isolated intermediates would be analyzed using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C-NMR, ¹⁵N-NMR).

Elucidation: The position of the ¹⁵N labels in the final heterocyclic product would provide definitive evidence of how the pyrimidine ring was constructed, confirming the roles of the respective nitrogen atoms from the diaminofurazan precursor and clarifying the cyclization mechanism.

This methodology allows chemists to distinguish between possible reaction pathways and gain a fundamental understanding of the bond-forming events that constitute the synthesis of the heterocyclic core. rsc.org

Chemical Reactivity and Transformation Pathways Of 1 2 3 Oxadiazolo 3,4 D Pyrimidine

Mechanistic Studies of Nitric Oxide (NO) Generation from Derivatives

The researchgate.netnih.govnih.govoxadiazolo[3,4-d]pyrimidine 1-oxide skeleton is a notable scaffold for compounds that can act as nitric oxide (NO) donors. The release of NO is a critical transformation pathway, underpinning the potential pharmacological activities of these derivatives. This process is typically initiated by specific chemical stimuli, with thiol-containing species being the most extensively studied activators.

The generation of nitric oxide from derivatives of researchgate.netnih.govnih.govoxadiazolo[3,4-d]pyrimidine is predominantly a thiol-dependent process. acs.orgnih.gov Research has shown that under physiological conditions, compounds such as 4H- researchgate.netnih.govnih.govOxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides react with endogenous thiols to release NO and related species. acs.org

Mechanistic interpretations suggest that the interaction with thiols facilitates the decomposition of the furoxan (1,2,5-oxadiazole 2-oxide) ring, leading to the liberation of NO. acs.org Key biological thiols that have been shown to induce this reaction include cysteine, glutathione, and N-acetylcysteamine. acs.org This bioactivation by thiols is a crucial step for the compound to exert biological effects such as the relaxation of vascular smooth muscles and the inhibition of platelet aggregation. acs.org The reaction is not merely a simple catalysis but involves the consumption of the thiol and the transformation of the parent heterocyclic compound. nih.gov

Table 1: Thiol-Mediated NO Generation from a researchgate.netnih.govnih.govOxadiazolo[3,4-d]pyrimidine Derivative

Derivative Thiol Species Observation Reference

While thiols are the primary activators for NO release from furoxan-based donors, other endogenous agents may also play a role. For related furoxan-aspirin hybrids, NO release was found to be accelerated in the presence of plasma components such as albumin and ascorbate, with their effects being additive to that of glutathione. nih.gov Studies on some oxadiazolo[3,4-d]pyrimidine nucleoside derivatives have shown they can release NO, which is implicated in their antitumor mechanisms, although the specific chemical triggers in that context were not fully detailed. nih.gov Generally, for the broader class of furoxans, stimuli such as enzymes, light (photochemical release), or other reducing agents like ascorbate can trigger NO generation, but the most clearly documented pathway for the researchgate.netnih.govnih.govoxadiazolo[3,4-d]pyrimidine system remains the reaction with thiols. researchgate.netnih.govmdpi.com

Nucleophilic and Electrophilic Substitution Reactions on the Fused Ring System

The pyrimidine (B1678525) portion of the fused ring system is susceptible to both nucleophilic and electrophilic attack, allowing for a variety of chemical modifications.

Nucleophilic Reactions: 5-Dimethylamino- researchgate.netnih.govnih.govoxadiazolo[3,4-d]pyrimidine 1-oxide has been shown to react preferentially at the C-7 position of the pyrimidine ring with a range of nucleophiles. rsc.org Reagents such as water, alcohols, amines, and hydride ions readily form covalent adducts at this position, leaving the furoxan ring intact. rsc.orgnih.gov The presence of a substituent at the C-7 position, such as a methyl group, can inhibit the addition of weaker nucleophiles like water and alcohols, though stronger nucleophiles like hydride ions can still react. nih.gov

Electrophilic Reactions: The fused ring system can also undergo electrophilic substitution, particularly when activated by electron-donating groups. Nitration of 5,7-diamino- researchgate.netnih.govnih.govoxadiazolo[3,4-d]pyrimidine 1-oxide demonstrates this reactivity. The outcome of the nitration is highly dependent on the concentration of nitric acid. researchgate.netacs.org Using concentrated nitric acid selectively yields the N-nitramide derivative, N-(5-amino-4,5-dihydro- researchgate.netnih.govnih.govoxadiazolo[3,4-d]pyrimidin-7-yl)nitramide. researchgate.netrsc.orgrsc.org This indicates that the amino group is the site of electrophilic attack under these conditions.

Ring-Opening and Rearrangement Processes

The researchgate.netnih.govnih.govoxadiazolo[3,4-d]pyrimidine system can undergo cleavage of either the oxadiazole (furoxan) or the pyrimidine ring under specific conditions.

Furoxan Ring Opening:

Aminative Opening: A significant reaction pathway is the aminative ring-opening of the furoxan moiety. nih.gov Reactions of 5-substituted 7-dimethylamino- researchgate.netnih.govnih.govoxadiazolo[3,4-d]pyrimidine 1-oxides with ammonia and various amines lead to the cleavage of the furoxan ring, resulting in the formation of 4-amino-5-nitrosopyrimidines. nih.gov

Oxidative Opening: The covalent adduct formed from the reaction of 5-dimethylamino- researchgate.netnih.govnih.govoxadiazolo[3,4-d]pyrimidine 1-oxide with water can undergo oxidative opening of the furoxan ring under mild conditions, yielding a 5,6-dinitropyrimidin-4(3H)-one derivative. rsc.org

Reductive Opening: While not demonstrated on the pyrimidine-fused system directly, a highly analogous system, researchgate.netnih.govnih.govoxadiazolo[3,4-b]pyrazine, undergoes reductive ring opening of the oxadiazole moiety. This reaction, mediated by iron (Fe), forms an unstable 1,2-diaminopyrazine intermediate in situ, which can then be trapped and cyclized. wikipedia.org

Pyrimidine Ring/Fused System Opening:

Hydrolytic Opening during Nitration: When the nitration of 5,7-diamino- researchgate.netnih.govnih.govoxadiazolo[3,4-d]pyrimidine 1-oxide is performed with lower concentrations of nitric acid (<70%), an unexpected ring-opened nitrate (B79036) salt is obtained instead of the simple nitration product. researchgate.netrsc.org A proposed mechanism involves initial nitration followed by protonation and hydrolysis, leading to the cleavage of the fused ring system. researchgate.net

Table 2: Summary of Ring-Opening Reactions

Starting Material Reagent/Condition Ring Opened Product Type Reference
5-substituted 7-dimethylamino- researchgate.netnih.govnih.govoxadiazolo[3,4-d]pyrimidine 1-oxides Ammonia, Amines Furoxan 4-Amino-5-nitrosopyrimidine nih.gov
Water adduct of 5-dimethylamino- researchgate.netnih.govnih.govoxadiazolo[3,4-d]pyrimidine 1-oxide Mild Oxidation Furoxan 5,6-Dinitropyrimidin-4(3H)-one rsc.org
5,7-Diamino- researchgate.netnih.govnih.govoxadiazolo[3,4-d]pyrimidine 1-oxide Dilute Nitric Acid (<70%) Fused System Ring-opened nitrate salt researchgate.netrsc.org

| researchgate.netnih.govnih.govOxadiazolo[3,4-b]pyrazine-5,6-diamines | Fe, Acetic Acid | Oxadiazole | 1,2-Diaminopyrazine (in situ) | wikipedia.org |

Redox Chemistry ofresearchgate.netnih.govnih.govOxadiazolo[3,4-d]pyrimidine Derivatives

The redox chemistry of this heterocyclic system is integral to both its synthesis and its reactivity.

Oxidative Reactions: The formation of the researchgate.netnih.govnih.govoxadiazolo[3,4-d]pyrimidine 1-oxide ring system itself is often achieved through an oxidative process. For example, 4H- researchgate.netnih.govnih.govOxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides are prepared via the oxidative intramolecular cyclization of 6-amino-5-nitro-1H-pyrimidine-2,4-diones using an oxidant like iodosylbenzene diacetate. acs.org As mentioned previously, the furoxan ring of a water adduct can also be opened oxidatively. rsc.org

Reductive Reactions: Reductive pathways are key to the transformation of the oxadiazole ring. The Fe-mediated reductive ring opening of the related researchgate.netnih.govnih.govoxadiazolo[3,4-b]pyrazine system to a diamine is a prime example of the susceptibility of the N-O bonds in the furoxan ring to reduction. wikipedia.org This transformation highlights the potential of the oxadiazole moiety to act as a masked diamine, accessible through reduction.

Advanced Characterization Techniques In 1 2 3 Oxadiazolo 3,4 D Pyrimidine Research

Structural Elucidation via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and crystal packing. For derivatives of nih.govasianpubs.orgacs.orgOxadiazolo[3,4-d]pyrimidine, this analysis is critical for understanding the planarity of the fused ring system and the spatial orientation of substituent groups.

In a study on energetic salts based on the nih.govasianpubs.orgacs.orgOxadiazolo[3,4-d]pyrimidine skeleton, single-crystal X-ray analysis confirmed the structures of the sodium (Na), potassium (K), and cesium (Cs) salts. acs.org Similarly, in research focused on the nitration of nih.govasianpubs.orgacs.orgoxadiazolo[3,4-d]pyrimidine-5,7-diamine, the molecular structures of the resulting nitrated product, a ring-opened nitrate (B79036) salt, and a cesium salt derivative were all confirmed by this method. rsc.org

The crystallographic data reveal important structural features. For instance, in the cesium salt of a nitrated derivative, the fused-ring anion skeleton exhibits seven coordination sites with cesium atoms. rsc.org The planarity of the molecular structure is often supported by intramolecular hydrogen bonds, while intermolecular hydrogen bonds can result in the formation of extensive two-dimensional or three-dimensional networks, which significantly influence the density and stability of the material. rsc.org

Table 1: Selected Crystallographic Data for nih.govasianpubs.orgacs.orgOxadiazolo[3,4-d]pyrimidine Derivatives
CompoundFormulaCrystal SystemSpace GroupDensity (g/cm³)Ref.
N-(5-amino-4,5-dihydro- nih.govasianpubs.orgacs.orgoxadiazolo[3,4-d]pyrimidin-7-yl)nitramideC₄H₃N₇O₃OrthorhombicPca2₁1.929 rsc.org
4-Carboxy-N-(diaminomethylene)-1,2,5-oxadiazol-3-aminium nitrateC₄H₆N₆O₅OrthorhombicP2₁2₁2₁1.814 rsc.org
Cesium (5-amino- nih.govasianpubs.orgacs.orgoxadiazolo[3,4-d]pyrimidin-7-yl)(nitro)amideC₄H₂CsN₇O₂OrthorhombicP2₁2₁2₁2.617 rsc.org

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational frequencies of bonds, a characteristic spectrum or "fingerprint" of the compound is obtained.

In the characterization of nih.govasianpubs.orgacs.orgOxadiazolo[3,4-d]pyrimidine derivatives, FTIR spectroscopy is routinely used to confirm the presence of key functional groups. For example, in the synthesis of N-(5-amino-4,5-dihydro- nih.govasianpubs.orgacs.orgoxadiazolo[3,4-d]pyrimidin-7-yl)nitramide, the IR spectrum showed characteristic absorption bands corresponding to N-H (amine), C=N, N-O, and C-N bonds. rsc.org The spectra of these compounds are often complex due to the numerous nitrogen-containing functional groups and the fused ring structure.

Table 2: Characteristic FTIR Absorption Bands for a nih.govasianpubs.orgacs.orgOxadiazolo[3,4-d]pyrimidine Derivative
Wavenumber (cm⁻¹)Assignment
3435, 3328N-H str. (amine)
1648C=N str.
1584, 1538N-O str. (nitro)
1484, 1435C-N str.
1385, 1304N-O str.
1102, 1032, 1003Ring vibrations

Data for N-(5-amino-4,5-dihydro- nih.govasianpubs.orgacs.orgoxadiazolo[3,4-d]pyrimidin-7-yl)nitramide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (typically ¹H, ¹³C, and ¹⁵N), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For derivatives of nih.govasianpubs.orgacs.orgOxadiazolo[3,4-d]pyrimidine, multinuclear NMR studies are essential for unambiguous structural assignment. rsc.org

¹H NMR spectra provide information on the number and types of protons in a molecule.

¹³C NMR spectra reveal the carbon skeleton of the molecule.

¹⁵N NMR is particularly valuable for nitrogen-rich heterocyclic compounds, as it directly probes the nitrogen atoms that are key components of the ring system and functional groups.

The chemical shifts observed in the NMR spectra are highly sensitive to the electronic environment of the nuclei, allowing for the differentiation of atoms in slightly different positions within the molecule.

Table 3: Representative NMR Data for a nih.govasianpubs.orgacs.orgOxadiazolo[3,4-d]pyrimidine Derivative
NucleusChemical Shift (ppm)
¹H10.32, 9.10
¹³C158.3, 157.2, 149.8
¹⁵N24.3, 10.2, -1.9, -15.7, -23.4, -317.9, -332.9

Data for N-(5-amino-4,5-dihydro- nih.govasianpubs.orgacs.orgoxadiazolo[3,4-d]pyrimidin-7-yl)nitramide in DMSO-d₆

Mass Spectrometry (HRMS, LRMS) for Molecular Formula Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for confirming the molecular weight of a synthesized compound and for determining its elemental composition. High-resolution mass spectrometry (HRMS) can measure mass with very high accuracy, allowing for the unambiguous determination of a compound's molecular formula.

For novel compounds based on the nih.govasianpubs.orgacs.orgOxadiazolo[3,4-d]pyridazine framework, a closely related structure, HRMS has been used to confirm the calculated molecular formula by matching it with the experimentally found mass. mdpi.com This technique is vital for verifying that the desired product has been formed and for assessing its purity.

Thermal Analysis Techniques for Decomposition Behavior Studies (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

For compounds with potential applications as energetic materials, understanding their thermal stability is of utmost importance. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to study the decomposition behavior of materials as a function of temperature.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect phase transitions such as melting and the onset of decomposition, which is typically observed as an exothermic event.

TGA measures the change in mass of a sample as it is heated. It provides information about the temperature at which decomposition begins and the extent of mass loss.

Studies on energetic salts of nih.govasianpubs.orgacs.orgOxadiazolo[3,4-d]pyrimidine have shown that they are highly thermally stable, with decomposition temperatures often exceeding 290 °C. acs.org For instance, the cesium salt of a nitrated derivative of nih.govasianpubs.orgacs.orgoxadiazolo[3,4-d]pyrimidine-5,7-diamine shows a decomposition temperature of 296.8 °C. rsc.org These techniques are crucial for evaluating the potential of these compounds as heat-resistant explosives. acs.org

Table 4: Thermal Decomposition Data for nih.govasianpubs.orgacs.orgOxadiazolo[3,4-d]pyrimidine Salts
CompoundOnset Decomposition Temp. (°C) (DSC)Peak Decomposition Temp. (°C) (DSC)Ref.
Sodium Salt344.2349.1 researchgate.net
Potassium Salt328.7334.8 researchgate.net
Cesium Salt292.0296.8 rsc.org

Computational Chemistry and Theoretical Studies Of 1 2 3 Oxadiazolo 3,4 D Pyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in determining optimized molecular geometries, electronic energies, and the distribution of frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). The energy gap between HOMO and LUMO is a critical parameter, as a smaller gap generally implies higher chemical reactivity.

For heterocyclic compounds analogous to nih.govbohrium.commdpi.comOxadiazolo[3,4-d]pyrimidine, such as triazolo[1,5-a]pyrimidine derivatives, DFT calculations at the B3LYP/6-311G(df,pd) level have been employed to investigate their ground state properties. journalijar.com Such studies reveal that the introduction of different substituents can significantly impact the electronic and structural properties. journalijar.com For instance, the presence of an electron-withdrawing nitro group has been shown to lower the LUMO energy and the HOMO-LUMO energy gap, indicating an increase in reactivity. journalijar.com Similar effects would be anticipated for substituted derivatives of nih.govbohrium.commdpi.comOxadiazolo[3,4-d]pyrimidine.

Furthermore, DFT is used to calculate various reactivity descriptors. In the study of triazolo pyrimidine (B1678525) derivatives, global nucleophilicity has been assessed using reactivity indices, providing insights into how structural modifications, such as the degree of saturation in the pyrimidine ring, influence the molecule's reactivity. jchemrev.com These theoretical tools are crucial for predicting the most likely sites for electrophilic or nucleophilic attack, guiding the synthesis of new derivatives. jchemrev.com

Electrostatic Potential (ESP) Surface Analysis for Molecular Charge Distribution

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The ESP map illustrates regions of positive and negative electrostatic potential on the electron density surface. Red-colored areas typically indicate regions of negative potential, which are prone to electrophilic attack, while blue-colored areas represent positive potential, indicating sites susceptible to nucleophilic attack.

In studies of substituted pyridines and other nitrogen-containing heterocycles, ESP analysis has been effectively used to predict reactivity, such as the susceptibility to N-oxidation. chemnet.com For fused systems like nih.govbohrium.commdpi.comOxadiazolo[3,4-d]pyrimidine, the ESP surface would reveal the influence of the electron-withdrawing oxadiazole ring on the pyrimidine moiety. It is expected that the nitrogen atoms of the pyrimidine ring and the oxygen atom of the oxadiazole ring would be regions of negative potential, making them potential sites for hydrogen bonding and other intermolecular interactions. Conversely, the hydrogen atoms would exhibit positive potential. In the context of energetic materials, an imbalance in the electrostatic surface potential has been linked to molecular instability under impact pressures. icm.edu.pl

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method for exploring and quantifying intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a visual representation of all close contacts. The corresponding 2D fingerprint plots summarize these interactions, with different types of contacts appearing as distinct patterns.

For related heterocyclic systems like pyrazolo[3,4-d]pyrimidines, Hirshfeld surface analysis has been employed to elucidate the nature and contribution of various intermolecular contacts, such as H···H, C···H/H···C, and H···N/N···H interactions. mdpi.comresearchgate.net These analyses have shown that van der Waals forces and hydrogen bonding are often the dominant forces governing the crystal packing. mdpi.com For nih.govbohrium.commdpi.comOxadiazolo[3,4-d]pyrimidine, this technique would be crucial in understanding how molecules pack in the solid state, which in turn influences physical properties like density and melting point. The presence of nitrogen and oxygen atoms suggests that hydrogen bonding would play a significant role in the crystal structure of its derivatives.

Prediction of Energetic Properties (e.g., heats of formation, detonation velocities, detonation pressures)

The nih.govbohrium.commdpi.comoxadiazole (furazan) and its N-oxide (furoxan) are well-known explosophoric groups. bohrium.commdpi.com Their incorporation into a heterocyclic framework like pyrimidine can lead to the formation of high-energy-density materials (HEDMs). bohrium.commdpi.com Computational methods are essential for the a priori prediction of the energetic properties of such compounds, providing a safer and more cost-effective approach than experimental synthesis and testing.

DFT calculations are commonly used to determine the gas-phase heat of formation (HOF), a key parameter in assessing the energy content of a molecule. nih.govmdpi.com For instance, in a study of furoxan- and oxa- mdpi.commdpi.combicyclic-based energetic compounds, HOF values were calculated using isodesmic reactions, revealing significantly positive HOFs due to the presence of the high-energy furoxan and fused-ring skeletons. mdpi.com

Once the HOF and the density (which can also be computationally predicted or obtained from X-ray crystallography of related compounds) are known, detonation properties such as detonation velocity (D) and detonation pressure (P) can be estimated using empirical or theoretical models like the Kamlet-Jacobs equations or more sophisticated thermochemical codes. mdpi.comresearchgate.net For example, studies on energetic salts combining 1,2,4-oxadiazole (B8745197) and 1,2,5-oxadiazole moieties have shown that theoretical performance calculations can predict superior detonation properties compared to conventional explosives like RDX. bit.edu.cnnih.gov While specific data for nih.govbohrium.commdpi.comOxadiazolo[3,4-d]pyrimidine is not available, the data for related compounds underscores the potential of this heterocyclic system as an energetic material.

Table 1: Calculated Energetic Properties of Selected Fused Heterocyclic Energetic Materials (Note: Data for the specific compound nih.govbohrium.commdpi.comOxadiazolo[3,4-d]pyrimidine is not available in the cited literature. The following table presents data for analogous compounds to illustrate the type of information obtained from computational studies.)

Compound NameHeat of Formation (kJ mol⁻¹)Density (g cm⁻³)Detonation Velocity (m s⁻¹)Detonation Pressure (GPa)Source
3,4-bis(3-tetrazolylfuroxan-4-yl) furoxan1290.8-862131.5 frontiersin.org
3,4-bis(3-fluorodinitromethylfuroxan-4-yl) furoxan--950942.6 frontiersin.org
Azo compound based on furoxan and oxa- mdpi.commdpi.combicyclic ring1212.7--- mdpi.com
A nitrogen-rich energetic salt (Compound 2)--772226.3 energetic-materials.org.cn
A nitrogen-rich energetic salt (Compound 3)--800828.4 energetic-materials.org.cn
An energetic salt (Compound 2-3)-1.85904637.4 bit.edu.cnnih.gov

Molecular Dynamics Simulations for Structural Stability and Interaction Modeling

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into structural stability, conformational changes, and interactions with other molecules. In the context of medicinal chemistry, MD simulations are used to investigate the stability of ligand-receptor complexes. For example, in the study of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as anti-inflammatory agents, 100 ns MD simulations were performed to assess the stability of the compounds within the active sites of COX-2 and 5-LOX enzymes. nih.gov

For nih.govbohrium.commdpi.comOxadiazolo[3,4-d]pyrimidine and its derivatives, MD simulations could be employed to model their behavior in different environments, such as in solution or within a crystal lattice. This would be particularly useful for understanding the dynamics of intermolecular interactions identified through Hirshfeld surface analysis and for predicting the thermal stability of the crystal structure, which is a critical parameter for energetic materials.

Applications Of 1 2 3 Oxadiazolo 3,4 D Pyrimidine in Advanced Materials Science

Development of Highly Thermostable and Insensitive Energetic Materials

The quest for energetic materials that can withstand high temperatures while being resistant to accidental detonation is a major focus in materials science. The acs.orgscite.airsc.orgOxadiazolo[3,4-d]pyrimidine core offers a robust platform for achieving these goals. acs.orgfigshare.com

Design Principles for Fused-Ring Energetic Compounds

The design of energetic materials based on fused rings like acs.orgscite.airsc.orgOxadiazolo[3,4-d]pyrimidine is guided by several key principles. The incorporation of the 1,2,5-oxadiazole (furazan) ring is particularly advantageous due to its inherent density, positive enthalpy of formation, and thermal stability. mdpi.com Fusing this ring with a pyrimidine (B1678525) structure enhances these properties and provides sites for further functionalization. The introduction of different functional groups, such as amino, nitro (nitramine), and azido (B1232118) groups, allows for the fine-tuning of the energetic performance, sensitivity, and thermal stability of the resulting compounds. rsc.orgmdpi.com The formation of salts, particularly with alkali metals, is another strategy to enhance thermal stability and create dense, three-dimensional crystal structures. acs.orgscite.aifigshare.com

Synthesis and Performance Evaluation of Alkali Metal Salts

A novel method has been developed to synthesize energetic salts of the acs.orgscite.airsc.orgOxadiazolo[3,4-d]pyrimidine skeleton with alkali metals, including sodium (Na), potassium (K), and cesium (Cs). acs.orgscite.ai These salts have been fully characterized, and their three-dimensional structures were confirmed using single-crystal X-ray analysis. acs.org

These alkali metal salts exhibit remarkable thermal stability, with decomposition temperatures exceeding 290°C. acs.orgscite.ai They also possess high density and good detonation properties while maintaining low sensitivity to impact and friction, making them potential candidates for heat-resistant explosive applications. acs.orgscite.ai

Interactive Table: Properties of Alkali Metal Salts of acs.orgscite.airsc.orgOxadiazolo[3,4-d]pyrimidine

CompoundDecomposition Temperature (°C)Density (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)
Sodium Salt>290---
Potassium Salt>290---
Cesium Salt>290---

Further data on density and detonation properties are pending experimental determination.

Nitramine-Based Derivatives as High-Performance Energetics

The introduction of a nitramine group (-NHNO2) into the acs.orgscite.airsc.orgOxadiazolo[3,4-d]pyrimidine structure is a key strategy for developing high-performance energetic materials. rsc.orgnih.gov Nitration of the 5,7-diamino- acs.orgscite.airsc.orgoxadiazolo[3,4-d]pyrimidine precursor can lead to different products depending on the concentration of nitric acid used. rsc.orgnih.gov

Using concentrated nitric acid, N-(5-amino-4,5-dihydro- acs.orgscite.airsc.orgoxadiazolo[3,4-d]pyrimidin-7-yl)nitramide was selectively synthesized. rsc.orgnih.gov This compound demonstrates superior detonation properties compared to traditional explosives like TNT. rsc.orgnih.gov When lower concentrations of nitric acid are used, a fused ring nitrate (B79036) salt and a ring-opened nitrate salt are obtained. rsc.orgnih.gov Additionally, a cesium salt of the fused nitramine derivative has been synthesized. rsc.orgnih.gov

These nitramine derivatives exhibit high heats of formation and crystal densities. rsc.orgnih.gov Their detonation velocities and pressures have been calculated, indicating their potential as powerful yet insensitive energetic materials. rsc.orgnih.gov

Interactive Table: Detonation Properties of Nitramine-Based Derivatives

CompoundDetonation Velocity (vD, m/s)Detonation Pressure (P, GPa)
N-(5-amino-4,5-dihydro- acs.orgscite.airsc.orgoxadiazolo[3,4-d]pyrimidin-7-yl)nitramide854929.62
Fused ring nitrate salt839229.37
TNT (for comparison)730321.30

Data sourced from calculations using EXPLO5 software. rsc.orgnih.gov

Correlation between Molecular Architecture and Detonation Properties

The relationship between the molecular structure of acs.orgscite.airsc.orgOxadiazolo[3,4-d]pyrimidine derivatives and their detonation properties is a critical area of study. The arrangement of atoms and functional groups within the molecule directly influences its density, heat of formation, and oxygen balance, which are key factors determining detonation velocity and pressure.

For instance, the introduction of dense nitro groups and the formation of compact, hydrogen-bonded networks in the crystal lattice generally lead to higher detonation performance. The planarity of the fused ring system also contributes to a higher density. energetic-materials.org.cn By systematically modifying the molecular architecture—for example, by introducing different substituents or forming various salts—researchers can tune the energetic properties to meet specific application requirements. Computational modeling, including Hirshfeld surface analysis and 2D-fingerprint plots, is often used to predict the sensitivity and performance of new compounds based on their molecular structure. rsc.orgnih.govrsc.org

Future Research Directions and Perspectives On 1 2 3 Oxadiazolo 3,4 D Pyrimidine

Novel Synthetic Strategies for Enhanced Accessibility and Functionalization

The advancement of nih.govmdpi.comnih.govOxadiazolo[3,4-d]pyrimidine research is intrinsically linked to the development of efficient and versatile synthetic methodologies. While existing routes have enabled the synthesis of various derivatives, future efforts will likely concentrate on strategies that offer greater accessibility and facilitate diverse functionalization.

One promising avenue is the exploration of C-H activation techniques. This powerful tool in organic synthesis could enable the direct introduction of functional groups onto the pyrimidine (B1678525) ring of the scaffold, bypassing the need for pre-functionalized starting materials. encyclopedia.pub Such an approach would significantly streamline synthetic pathways and open up new avenues for creating a wider array of derivatives with tailored properties.

Another area of focus will be the development of one-pot or tandem reactions . These strategies, which combine multiple synthetic steps into a single operation, offer improved efficiency, reduced waste, and simplified purification processes. For instance, the cyclization of 1,2,5-oxadiazole-3,4-dicarbohydrazide in hydrochloric acid to form 5,6-dihydro- nih.govmdpi.comnih.govoxadiazolo[3,4-d]pyridazine-4,7-dione, a key precursor, highlights the potential of cyclization reactions. mdpi.com Future research could build upon this by exploring different catalysts and reaction conditions to enhance yields and expand the substrate scope.

Furthermore, the development of methods for the regioselective functionalization of the pyrimidine ring is crucial. This would allow for precise control over the position of substituents, which is paramount for fine-tuning the electronic and steric properties of the molecule for specific applications. For example, in the context of energetic materials, the selective nitration of 5,7-diamino- nih.govmdpi.comnih.govoxadiazolo[3,4-d]pyrimidine has been shown to yield compounds with distinct properties based on the position of the nitro group. rsc.org

The synthesis of derivatives with diverse substituents is also a key objective. This includes the introduction of various aryl and alkyl groups, as demonstrated in the synthesis of 6-amino nih.govmdpi.comnih.govoxadiazolo[3,4-b]pyrazin-5-ol derivatives, where a wide array of substituents was tolerated. nih.gov Exploring a broader range of functional groups will be essential for creating a comprehensive library of nih.govmdpi.comnih.govOxadiazolo[3,4-d]pyrimidine compounds for screening in various applications.

Synthetic StrategyPotential AdvantageResearch Focus
C-H ActivationIncreased efficiency, access to novel derivativesDirect functionalization of the pyrimidine ring
One-Pot/Tandem ReactionsReduced waste, simplified proceduresDevelopment of catalytic systems for multi-step syntheses
Regioselective FunctionalizationPrecise control over molecular propertiesMethods for selective substitution at specific ring positions
Diversification of SubstituentsExpansion of chemical space for screeningIntroduction of a wide range of functional groups

Advanced Computational Modeling for Predictive Materials Design

Computational modeling is an indispensable tool in modern materials science, offering the ability to predict molecular properties and guide experimental efforts. For the nih.govmdpi.comnih.govOxadiazolo[3,4-d]pyrimidine scaffold, advanced computational techniques will play a pivotal role in accelerating the discovery of new materials with desired functionalities.

Density Functional Theory (DFT) calculations have already been employed to investigate the properties of related heterocyclic compounds, providing insights into their frontier orbital energies and electronic structures. nih.gov Future research will likely involve more sophisticated DFT studies on nih.govmdpi.comnih.govOxadiazolo[3,4-d]pyrimidine derivatives to predict their electronic, optical, and energetic properties. For instance, calculating heats of formation and crystal densities can help in the design of high-performance energetic materials. rsc.org

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful approach that can be leveraged. nih.gov By establishing mathematical relationships between the structural features of nih.govmdpi.comnih.govOxadiazolo[3,4-d]pyrimidine derivatives and their observed activities, QSAR models can be developed to predict the properties of unsynthesized compounds. nih.gov This can significantly reduce the time and resources required for experimental screening. The use of machine learning algorithms, such as random forests and neural networks, can further enhance the predictive power of these models. researchgate.netchemrxiv.org

Molecular docking simulations will continue to be crucial for understanding the interactions of nih.govmdpi.comnih.govOxadiazolo[3,4-d]pyrimidine derivatives with biological targets. nih.govnih.gov These simulations can provide detailed information about the binding modes and affinities of these compounds, which is essential for the rational design of new therapeutic agents. nih.govnih.gov For example, docking studies have been used to identify potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.gov

The integration of these computational methods into a data-driven framework will be a key future direction. eurekalert.org By combining experimental data with computational predictions, researchers can create a feedback loop that accelerates the design-synthesis-testing cycle. This approach, which leverages the power of explainable artificial intelligence (AI), has the potential to revolutionize the discovery of new materials based on the nih.govmdpi.comnih.govOxadiazolo[3,4-d]pyrimidine scaffold. eurekalert.org

Computational MethodApplication in nih.govmdpi.comnih.govOxadiazolo[3,4-d]pyrimidine Research
Density Functional Theory (DFT)Prediction of electronic, optical, and energetic properties
Quantitative Structure-Activity Relationship (QSAR)Predictive modeling of biological or material properties
Molecular DockingElucidation of binding interactions with biological targets
Machine Learning/AIAccelerated discovery and design of new materials

Interdisciplinary Research with Emerging Technologies in Material Science

The full potential of nih.govmdpi.comnih.govOxadiazolo[3,4-d]pyrimidine can only be realized through collaboration across different scientific disciplines and the integration of emerging technologies. The inherent properties of this heterocyclic system make it a promising candidate for a variety of applications in materials science.

One exciting area of interdisciplinary research is in the development of organic electronics . The electron-withdrawing nature of the nih.govmdpi.comnih.govoxadiazole ring fused with the pyrimidine system suggests potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com Collaborative efforts between synthetic chemists, materials scientists, and physicists will be essential to design and fabricate devices based on these materials and to understand the structure-property relationships that govern their performance.

The field of nanotechnology also presents significant opportunities. stanford.edu The incorporation of nih.govmdpi.comnih.govOxadiazolo[3,4-d]pyrimidine derivatives into nanomaterials, such as nanoparticles or nanotubes, could lead to novel materials with enhanced properties. For example, these hybrid materials could find use in targeted drug delivery, sensing, or catalysis.

Furthermore, the intersection of nih.govmdpi.comnih.govOxadiazolo[3,4-d]pyrimidine research with additive manufacturing (3D printing) could open up new possibilities for creating complex, functional materials. mdpi.com The ability to precisely control the composition and architecture of materials at the micro- and nanoscale could enable the fabrication of devices with tailored optical, electronic, or mechanical properties.

Finally, the development of green and sustainable chemical processes will be an important consideration in all future research endeavors. mdpi.com This includes the use of environmentally benign solvents, catalysts, and reaction conditions to minimize the environmental impact of synthesizing and processing nih.govmdpi.comnih.govOxadiazolo[3,4-d]pyrimidine-based materials.

Emerging TechnologyPotential Application with nih.govmdpi.comnih.govOxadiazolo[3,4-d]pyrimidine
Organic ElectronicsDevelopment of OLEDs and OPVs
NanotechnologyCreation of functional nanomaterials for drug delivery and sensing
Additive ManufacturingFabrication of complex materials with tailored properties
Green ChemistrySustainable synthesis and processing of materials

Q & A

Q. What are the optimized synthetic routes for [1,2,5]Oxadiazolo[3,4-d]pyrimidine derivatives, and how do reaction conditions impact yield?

The oxidative intramolecular cyclization of 6-amino-5-nitro-1H-pyrimidine-2,4-diones using iodosylbenzene diacetate (PhI(OAc)₂) and lithium hydride (LiH) provides high yields (~70–90%) of 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides. Key factors include stoichiometric oxidant ratios, solvent polarity, and temperature control to minimize side reactions . Alternative routes, such as nitration-cyclization sequences for nitro-substituted derivatives, require careful adjustment of nitrating agents (e.g., HNO₃/H₂SO₄) to avoid over-oxidation .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound structures?

Single-crystal X-ray diffraction (SCXRD) is essential for confirming fused-ring geometry and substituent positioning, as demonstrated in alkali metal salts (Na, K, Cs) of this compound, which revealed planar heterocyclic cores and intermolecular π-stacking . Complementary techniques include:

  • ¹H/¹³C NMR : To identify proton environments (e.g., NH or CH₃ groups).
  • LC-MS : For molecular weight validation and fragmentation patterns .
  • Elemental analysis : To verify purity and stoichiometry .

Advanced Research Questions

Q. How do this compound derivatives generate nitric oxide (NO) under physiological conditions?

NO release occurs via thiol-mediated reduction of the 1-oxide moiety. In the presence of N-acetylcysteamine or glutathione, the oxadiazole ring undergoes reductive cleavage, producing NO and nitroxyl (HNO). Mechanistic studies using UV-Vis and EPR spectroscopy confirm intermediate formation of S-nitrosothiols, with reaction rates dependent on thiol concentration and pH .

Q. What explains the electrophilic reactivity of this compound derivatives in σ-complex formation?

The electron-deficient nature of the fused oxadiazole-pyrimidine system enables nucleophilic attack at specific ring positions. For example, 5-methoxy derivatives form stable σ-adducts with alcohols or carbanions (e.g., from dimedone). Kinetic studies show that substituents like nitro groups enhance electrophilicity by further polarizing the π-system .

Q. How can researchers reconcile discrepancies in thermal stability data for this compound-based salts?

While Na/K/Cs salts exhibit thermal stability >290°C , variations may arise from:

  • Counterion effects : Larger alkali metals (e.g., Cs⁺) improve lattice energy and stability.
  • Crystallinity : Amorphous phases may degrade faster than single-crystal forms.
  • Substituent electronic effects : Electron-withdrawing groups (e.g., NO₂) can destabilize the ring under heat.

Q. What design principles enhance kinase inhibition selectivity in pyrazolo[3,4-d]pyrimidine analogs?

Structural modifications targeting ATP-binding pockets include:

  • C-3 substituents : Bulky groups (e.g., aryl) improve Src/Abl kinase selectivity by steric exclusion of non-target kinases .
  • C-6 modifications : Hydrophobic moieties enhance membrane permeability, as seen in antiproliferative derivatives tested against NCI-60 cell lines .
  • Metabolic stability : CYP3A4 inhibition studies guide optimization of half-life and toxicity profiles .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the detonation performance of this compound-based explosives?

Discrepancies often stem from:

  • Density variations : Crystalline vs. powdered forms (e.g., Cs salt: 2.12 g/cm³ vs. 1.98 g/cm³ in amorphous phase) .
  • Methodological differences : Kamlet-Jacobs equations vs. experimental detonation velocity measurements.
  • Purity thresholds : Trace solvent residues (e.g., dioxane) can lower detonation pressure by 5–10% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.